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molecular formula C13H15NO2 B8397992 2-Cyclopentyloxy-4-methoxy-benzonitrile

2-Cyclopentyloxy-4-methoxy-benzonitrile

Cat. No. B8397992
M. Wt: 217.26 g/mol
InChI Key: AJYLSTDYRFWUDG-UHFFFAOYSA-N
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Patent
US06617346B1

Procedure details

To a solution of 2-hydroxy-4-methoxy-benzonitrile (90 mg, 0.573 mmol), cyclopentanol (55 mg, 0.630 mmol) and triphenylphosphine (167 mg, 0.630 mmol) in tetrahydrofuran (3 mL) cooled to −78° was added diethylazodicarboxalate (0.16 mL, 0.860 mmol). The cooling bath was removed and the reaction was allowed to warm up to room temperature over 1.5 h. The reaction mixture was concentrated in vacuo, and purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 0-8% diethyl ether in hexanes yielded 2-cyclopentyloxy-4-methoxy-benzonitrile as a clear liquid (125 mg, 96%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH:12]1(O)[CH2:16][CH2:15][CH2:14][CH2:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[CH:12]1([O:1][C:2]2[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=2[C:4]#[N:5])[CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)OC
Name
Quantity
55 mg
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
167 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added diethylazodicarboxalate (0.16 mL, 0.860 mmol)
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo, and purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 0-8% diethyl ether in hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C#N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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